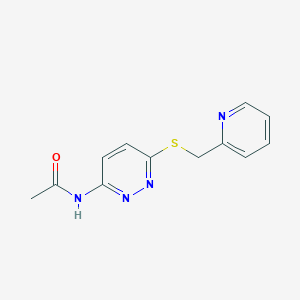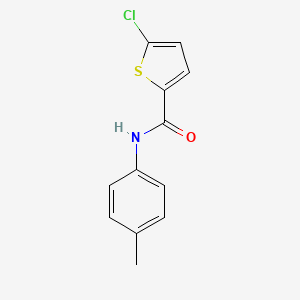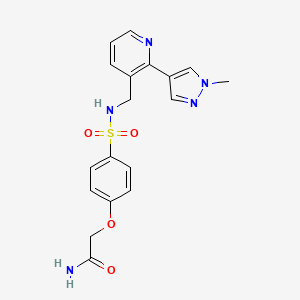![molecular formula C21H29NO3 B2795879 N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide CAS No. 42600-93-1](/img/structure/B2795879.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide, otherwise known as DMPEA, is a small molecule that has been studied for its potential as a therapeutic agent in a variety of medical conditions. DMPEA is a derivative of adamantane, a naturally occurring four-sided carbon cage that is found in many organic compounds. DMPEA has been extensively studied for its ability to modulate the activity of certain enzymes, receptors, and other proteins. This has led to the use of DMPEA in the development of novel therapeutic agents for the treatment of a variety of diseases.
Applications De Recherche Scientifique
DNA-Intercalating Agents and Cytotoxicity
Phase I Study of Cytotoxic Agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) DACA is a novel DNA-intercalating agent with a unique mechanism of cytotoxic action, involving topoisomerases I and II. A Phase I study highlighted its potential against solid tumors. However, the maximum tolerated dose achieved might be sub-therapeutic, indicating a need for further research on dose optimization (McCrystal et al., 1999).
Metabolism of DACA in Cancer Patients In a clinical trial, the metabolism of DACA was examined in cancer patients. The study identified primary metabolites and revealed the biotransformation processes in humans, primarily involving N-oxidation of the tertiary amine side chain and acridone formation, both considered detoxication reactions (Schofield et al., 1999).
Adamantane Derivatives and Neurological Diseases
Potential Protective Effects Against COVID-19 Research suggests that adamantanes used in various neurological diseases might offer protective effects against COVID-19. A study involving patients with neurological disorders like multiple sclerosis, Parkinson's disease, and cognitive impairment, who were treated with adamantanes, showed no clinical manifestations of COVID-19. This finding encourages further exploration of adamantanes' protective properties against COVID-19, particularly in patients with neurological diseases (Rejdak & Grieb, 2020).
Therapeutic Brain Concentration of Amantadine Amantadine, an NMDA receptor antagonist, is clinically used for Parkinson's disease and drug-induced extrapyramidal symptoms. Studies on its concentration in the central nervous system indicate that therapeutic levels are achieved in the brain tissue, potentially due to intralysosomal accumulation. This research provides insight into the pharmacokinetics of amantadine, with implications for its therapeutic use and dosage optimization (Kornhuber et al., 1995).
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-4-3-14(10-19(18)25-2)5-6-22-20(23)21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,5-9,11-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZYFEVSPOZFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]adamantane-1-carboxamide | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2795802.png)
![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)
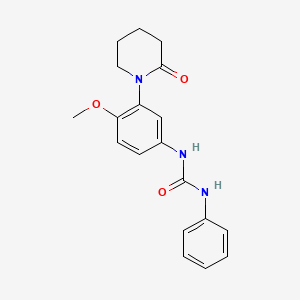
![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![3-Cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2795807.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-[1-(pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2795808.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)
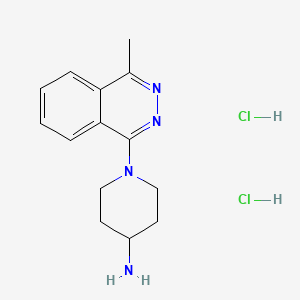
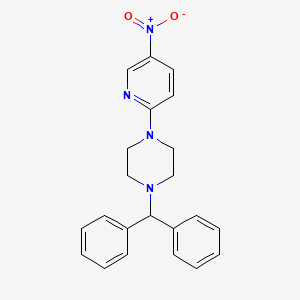
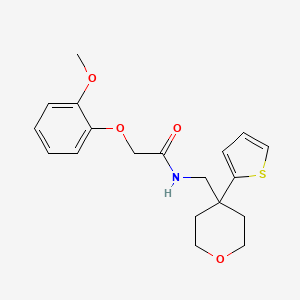
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
